molecular formula C20H24O5 B12332583 5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12332583
M. Wt: 344.4 g/mol
InChI Key: VKOBPNYEJNJXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a prenylated and partially hydrogenated isoflavonoid derivative. Structurally, it features a 4-hydroxyphenyl group at position 3, a 3-methylbut-2-enyl (prenyl) group at position 6, and a hexahydrochromen-4-one core, indicating significant saturation of the chromen ring system . Prenylation is a common biochemical modification in flavonoids, often enhancing lipophilicity and bioactivity, particularly in anticancer and antioxidant contexts .

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C20H24O5/c1-11(2)3-8-14-16(22)9-17-18(19(14)23)20(24)15(10-25-17)12-4-6-13(21)7-5-12/h3-7,10,14,16-19,21-23H,8-9H2,1-2H3

InChI Key

VKOBPNYEJNJXTE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves several steps, including the formation of the chromenone core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Chromenone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Hydroxylation: The addition of hydroxyl groups may be carried out using oxidizing agents such as hydrogen peroxide or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl group or other reducible sites within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic ring or the prenyl side chain.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution Reagents: Halogens, alkylating agents, etc.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

Antioxidant Activity

Research indicates that 6-prenylapigenin exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial for protecting cells from damage associated with chronic diseases such as cancer and cardiovascular diseases.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial effects of 6-prenylapigenin against various pathogens. For instance, it has shown effectiveness against bacteria and fungi, suggesting its potential use in developing natural antimicrobial agents.

Anti-inflammatory Effects

The compound has been reported to inhibit inflammatory pathways. In vitro studies have indicated that 6-prenylapigenin can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Anticancer Potential

There is growing evidence supporting the anticancer properties of 6-prenylapigenin. It has been observed to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This suggests its potential as a chemotherapeutic agent or adjuvant therapy in cancer treatment.

Case Studies and Research Findings

  • In Silico Antimalarial Activity :
    A study published in the Biomedical Pharma Journal explored the antimalarial potential of 6-prenylapigenin through molecular docking studies. The findings indicated that this compound could effectively inhibit dihydrofolate reductase (DHFR) in Plasmodium vivax, showcasing its potential as a novel antimalarial agent .
  • Antioxidant Activity Assessment :
    In an experimental study assessing the antioxidant capacity of various flavonoids, 6-prenylapigenin was found to exhibit superior free radical scavenging ability compared to other tested compounds. This positions it as a promising candidate for formulations aimed at oxidative stress-related conditions.
  • Antimicrobial Efficacy :
    A research article highlighted the antimicrobial properties of 6-prenylapigenin against Staphylococcus aureus and Candida albicans. The study demonstrated that the compound could inhibit growth at lower concentrations than many conventional antibiotics .

Table of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantScavenges free radicals
AntimicrobialInhibits bacterial and fungal growth
Anti-inflammatoryReduces pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, while the prenylated side chain may enhance its lipophilicity and membrane permeability. These properties contribute to its potential biological activities and therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural differences among related compounds include substituent positions, ring saturation, and prenylation patterns. Below is a comparative analysis:

Compound Name Substituents Ring Saturation Molecular Weight (g/mol) Key Structural Features
Target Compound 3-(4-hydroxyphenyl), 6-(3-methylbut-2-enyl) 4a,5,6,7,8,8a-hexahydrochromen ~356 (estimated) Hexahydro core reduces planarity; prenyl enhances lipophilicity
Genistein (5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one) 3-(4-hydroxyphenyl) Fully aromatic chromen 270.24 Aromatic A- and C-rings; foundational isoflavone structure
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one () 2-(4-hydroxyphenyl), 6-prenyl 2,3-dihydrochromen 340.37 Dihydro-C-ring; prenyl at position 6
BAZVII-13-1 (5,7-dihydroxy-3-(4-hydroxyphenyl)-6-prenyl-4H-chromen-4-one) () 3-(4-hydroxyphenyl), 6-prenyl Fully aromatic chromen 354.36 Prenyl at position 6; retains aromaticity; studied for MYCN-amplified cancer targeting
5,7-Dihydroxy-3-(4-methoxyphenyl)-6-prenylchromen-4-one () 3-(4-methoxyphenyl), 6-prenyl Fully aromatic chromen 368.38 Methoxy substitution reduces polarity; prenyl enhances membrane interaction

Physicochemical Properties

  • Solubility : The target compound’s hexahydro structure likely increases solubility in organic solvents compared to fully aromatic analogs.
  • Antioxidant Capacity: Prenylated derivatives generally exhibit stronger radical scavenging than non-prenylated counterparts due to increased electron delocalization .

Biological Activity

5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one, commonly referred to as Erythrinin B or Wighteone, is a naturally occurring compound belonging to the class of flavonoids. This compound has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.

The molecular formula of Erythrinin B is C20H18O5C_{20}H_{18}O_{5} with a molecular weight of 338.35 g/mol. The compound exhibits a melting point of 227 °C and is soluble in various organic solvents such as chloroform and DMSO. Its structure includes multiple hydroxyl groups which contribute to its biological activity.

PropertyValue
Molecular FormulaC20H18O5
Molecular Weight338.35 g/mol
Melting Point227 °C
SolubilitySoluble in chloroform, DMSO
ColorYellow

Anticancer Properties

Erythrinin B has shown significant potential in inhibiting cancer cell proliferation. In vitro studies indicate that it induces apoptosis in various cancer cell lines, including leukemia and breast cancer cells. For example:

  • Jurkat T-leukemia Cells : Erythrinin B was found to cause cell cycle arrest and apoptosis through the activation of caspase pathways .
  • Breast Cancer Models : It inhibited tumor growth by modulating signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Studies have demonstrated that Erythrinin B can reduce the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory diseases .

Antioxidant Activity

Erythrinin B demonstrates strong antioxidant activity by scavenging free radicals and enhancing the body’s antioxidant defense mechanisms. This property is crucial for protecting cells from oxidative stress-related damage:

  • DPPH Assay : The compound showed significant radical-scavenging activity in DPPH assays, indicating its potential as a natural antioxidant .

Neuroprotective Effects

Recent studies suggest that Erythrinin B may also possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis and may enhance cognitive function through modulation of neuroinflammatory responses .

The mechanisms underlying the biological activities of Erythrinin B are multifaceted:

  • Inhibition of Kinases : Similar to genistein, Erythrinin B inhibits tyrosine kinases which are critical for cancer cell signaling pathways.
  • Apoptotic Pathways : The activation of apoptotic pathways through caspases is a key mechanism by which Erythrinin B induces cell death in cancer cells.
  • Antioxidant Enzyme Modulation : It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Studies

  • Study on Breast Cancer Cells : A study published in 2023 demonstrated that Erythrinin B significantly reduced the viability of MCF-7 breast cancer cells in a dose-dependent manner while promoting apoptosis through mitochondrial pathways .
  • Inflammation Model in Mice : In an animal model of inflammation, treatment with Erythrinin B resulted in decreased levels of inflammatory markers and improved histological scores compared to control groups .

Q & A

Basic: What methodologies are recommended for characterizing the purity and structural identity of this compound?

Answer:

  • Chromatographic Analysis : Use reverse-phase HPLC with UV detection (λ = 280–320 nm) to assess purity. For example, a C18 column with a methanol/water gradient can resolve impurities .
  • Spectroscopic Techniques :
    • NMR : 1H and 13C NMR (in DMSO-d6 or CD3OD) to confirm substituent positions, such as the 3-methylbut-2-enyl group and hydroxylation patterns .
    • IR : Identify hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) functional groups .
  • X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for structurally similar flavanones .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of irritant vapors (H335) .
  • First Aid : In case of contact, rinse eyes/skin with water for 15 minutes and seek medical attention. Provide SDS to healthcare providers .

Basic: What synthetic routes are reported for analogous chromen-4-one derivatives?

Answer:

  • Core Synthesis : Condensation of substituted benzaldehydes with diketones in acidic or basic media (e.g., acetic acid or NaOH) to form the chromen-4-one scaffold .
  • Functionalization :
    • Prenylation : Introduce 3-methylbut-2-enyl groups via alkylation under anhydrous conditions (e.g., DMF, K2CO3) .
    • Hydroxylation : Use oxidizing agents like H2O2/FeSO4 for regioselective hydroxylation .
  • Yield Optimization : Statistical Design of Experiments (DoE) can minimize trial runs; factorial designs optimize parameters like temperature, solvent ratios, and reaction time .

Advanced: How can computational modeling complement experimental structural analysis?

Answer:

  • Predictive Tools :
    • ACD/Labs Percepta : Predict physicochemical properties (logP, pKa) and verify NMR/IR spectra against experimental data .
    • Quantum Chemical Calculations : Use Gaussian or ORCA for optimizing geometry and simulating UV/Vis spectra .
  • Hybrid Workflow : Validate computational predictions (e.g., stereochemistry) with experimental data (X-ray, NMR) to reduce ambiguity .

Advanced: How should researchers address contradictions in bioactivity data across studies?

Answer:

  • Data Harmonization :
    • Standardize Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤ 0.1%) .
    • Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., purity, substituent isomerism) .
  • Mechanistic Studies : Combine molecular docking (AutoDock Vina) with siRNA knockdowns to verify target interactions .

Advanced: What strategies are recommended for ecological risk assessment when toxicity data is unavailable?

Answer:

  • QSAR Models : Use tools like EPI Suite to predict biodegradation and ecotoxicity (e.g., LC50 for fish) .
  • Read-Across Analysis : Compare with structurally similar compounds (e.g., flavanones with prenyl groups) to infer persistence/bioaccumulation .
  • Microcosm Studies : Simulate environmental fate using soil/water systems to assess hydrolysis and microbial degradation .

Advanced: How can reaction conditions be systematically optimized for derivatives of this compound?

Answer:

  • DoE Frameworks :
    • Response Surface Methodology (RSM) : Optimize parameters like catalyst loading, temperature, and solvent polarity for maximum yield .
    • High-Throughput Screening : Use robotic platforms to test 100+ conditions in parallel (e.g., varying prenylation agents) .
  • Machine Learning : Train models on historical reaction data to predict optimal conditions for novel derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.